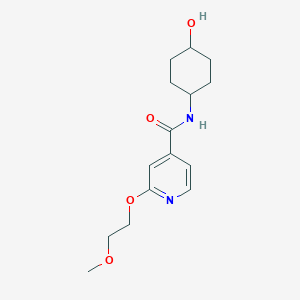

N-(4-hydroxycyclohexyl)-2-(2-methoxyethoxy)isonicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-hydroxycyclohexyl)-2-(2-methoxyethoxy)isonicotinamide, also known as GW501516 or Endurobol, is a peroxisome proliferator-activated receptor delta (PPARδ) agonist. It is a synthetic drug that was developed in the 1990s for its potential use in treating metabolic and cardiovascular diseases. However, it has gained popularity in recent years among athletes and bodybuilders due to its purported ability to enhance endurance and performance.

Scientific Research Applications

Plant Chemical Defense

This compound has been studied for its role in plant defense mechanisms. Controlled hydroxylation of diterpenoids, which are similar in structure to N-(4-hydroxycyclohexyl)-2-(2-methoxyethoxy)isonicotinamide, can provide plants with a chemical defense against herbivores without causing autotoxicity . This is crucial for maintaining plant health while deterring pests.

High Production Volume Chemicals Analysis

The OECD’s work on high production volume (HPV) chemicals includes the analysis of compounds like N-(4-hydroxycyclohexyl)-2-(2-methoxyethoxy)isonicotinamide. These studies focus on understanding the properties, hazards, and uses of HPV chemicals to ensure safe and sustainable practices .

Sphingolipid Biosynthesis Inhibition

Research has shown that certain hydroxylated derivatives can inhibit sphingolipid biosynthesis. This is relevant for both plant defense and potential therapeutic applications where modulation of sphingolipid pathways is desired .

Metabolic Regulation in Tobacco Plants

In tobacco plants, metabolic modifications involving compounds like N-(4-hydroxycyclohexyl)-2-(2-methoxyethoxy)isonicotinamide can help avoid autotoxicity and enhance defense against herbivores. This demonstrates the plant’s ability to balance potent chemical defenses with its own survival .

Herbivore Defense Mechanisms

The post-ingestive effects of hydroxylated compounds on herbivores’ sphingolipid biosynthesis provide insights into plant-herbivore interactions. Understanding these mechanisms can lead to the development of new strategies for pest control .

Toxic Waste Dump Problem in Plants

The study of compounds like N-(4-hydroxycyclohexyl)-2-(2-methoxyethoxy)isonicotinamide can shed light on how plants manage the toxic waste dump problem. This refers to the challenge of using potent chemical defenses without harming the plant itself .

properties

IUPAC Name |

N-(4-hydroxycyclohexyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-20-8-9-21-14-10-11(6-7-16-14)15(19)17-12-2-4-13(18)5-3-12/h6-7,10,12-13,18H,2-5,8-9H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUIJCTBARDPMAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC=CC(=C1)C(=O)NC2CCC(CC2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Fluoro-2-methyl-3-[[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2871826.png)

![2-Amino-5,7-bis(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2871828.png)

![N'-[(3-chloro-1H-indol-2-yl)carbonyl]-2-thiophenesulfonohydrazide](/img/structure/B2871832.png)

![N-[1-[2-(2-Oxopyrrolidin-1-yl)ethyl]pyrazol-4-yl]prop-2-enamide](/img/structure/B2871835.png)

![N~1~-cyclopentyl-2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2871837.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]adamantane-1-carboxamide](/img/structure/B2871843.png)